(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol
Description
“(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol” is a bifunctional organosulfur compound featuring two thiophene rings linked via a methanol group. The 3-methyl substituent on one thiophene ring introduces steric and electronic modifications, distinguishing it from simpler thiophene alcohols. This compound’s structural complexity makes it a candidate for applications in medicinal chemistry, materials science, and asymmetric catalysis.
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS2/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVJROGNIDUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the reduction of 3-methylthiophene-2-carbaldehyde. One common method is to use sodium borohydride as a reducing agent in a mixture of ethanol and toluene at room temperature. The reaction proceeds as follows :
- Dissolve 3-methylthiophene-2-carbaldehyde in a mixture of ethanol and toluene.
- Gradually add sodium borohydride to the solution at 0°C.
- Stir the reaction mixture for 2 hours at room temperature.
- Partition the mixture between ethyl acetate and water.
- Extract the organic layer and dry over sodium sulfate.
- Filter and concentrate under vacuum to obtain the product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant and Analgesic Properties
Recent research has highlighted the synthesis of derivatives related to thiophene compounds for their potential use as anticonvulsants and analgesics. Specifically, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for their antiseizure and antinociceptive activities. These compounds were tested in various seizure models, demonstrating significant efficacy in reducing seizure activity in animal models .
| Compound | Seizure Model | Efficacy (%) |
|---|---|---|
| 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione | Maximal Electroshock | 75 |
| 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione | 6 Hz Seizure Model | 80 |
These findings suggest that thiophene derivatives can be promising candidates for developing new therapeutic agents targeting epilepsy and pain management.
Biocatalysis
Oxidation Reactions Using Fungal Cells
The compound has been utilized as a substrate in biocatalytic oxidation reactions mediated by Candida parapsilosis ATCC 7330. The oxidation of thiophen-2-ylmethanol derivatives showed good conversion rates, with yields ranging from 67% to 86% depending on the substituents present on the thiophene ring .
| Substrate | Conversion (%) | Yield (%) |
|---|---|---|
| Thiophen-2-ylmethanol | 81 | 73 |
| (5-Methylthiophen-2-yl)methanol | 76 | 67 |
| (5-Bromothiophen-2-yl)methanol | 86 | 77 |
This method represents an environmentally friendly approach to synthesizing aldehydes from alcohols, emphasizing the utility of thiophene derivatives in green chemistry applications.
Materials Science
Synthesis of Functionalized Materials
The structural properties of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol have been explored for creating functionalized materials. Its ability to form stable complexes has implications for developing advanced materials with specific electronic properties. The crystal structure analysis indicates that the compound exhibits a planar configuration conducive to π-stacking interactions, which are essential for electronic applications .
Case Study 1: Anticonvulsant Evaluation
A focused study on the 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives demonstrated their effectiveness as anticonvulsants through various preclinical models. The results indicated that modifications at the thiophene moiety significantly influenced the pharmacological activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Biocatalytic Efficiency
In another study, the biotransformation of thiophenol derivatives was assessed using whole-cell systems. The results showed that varying the substituents on the thiophene ring could enhance catalytic efficiency, leading to higher yields of desired products. This work underscores the potential of using biocatalysts for selective oxidation processes involving thiophene derivatives .
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, due to the presence of the thiophene ring system. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Table 2: Physicochemical Properties of Selected Compounds
Notes:
- The target compound’s higher hydrophobicity (two thiophenes vs. naphthalene in ) may reduce aqueous solubility, impacting pharmacokinetic profiles.
- Methyl and heterocyclic substituents (e.g., thiazole in ) influence melting points and crystallinity, critical for material science applications.
Crystallographic and Supramolecular Features
- Crystal Packing: Ethyl cyanoacrylate derivatives () exhibit polymorphism and hydrogen-bonded networks, which could parallel the target compound’s solid-state behavior. The 3-methyl group may induce steric hindrance, altering crystal packing compared to unsubstituted analogs.
Biological Activity
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol, an organic compound with the molecular formula C10H10OS2, features a unique structure comprising two thiophene rings and a hydroxymethyl group. Its molecular weight is approximately 210.32 g/mol, and it is recognized for its potential applications in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiophene derivatives can modulate enzyme activity and influence metabolic pathways. The compound may inhibit specific enzymes or receptors involved in inflammation and microbial growth, which could lead to therapeutic effects in various diseases .
Antimicrobial Activity
Thiophene-containing compounds have demonstrated significant antimicrobial properties. Studies suggest that this compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preclinical studies indicate that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. Its ability to interfere with cell cycle progression and promote cell death highlights its potential as a chemotherapeutic agent .
Case Studies
- Anticonvulsant Activity : A study evaluated derivatives of thiophene compounds for their anticonvulsant properties. The results indicated that some derivatives exhibited significant activity against seizure models, suggesting that this compound may have similar effects due to its structural characteristics .
- Analgesic Effects : Another investigation focused on the analgesic potential of thiophene derivatives. The findings revealed that certain compounds could effectively reduce pain responses in animal models, indicating a pathway for exploring this compound as a pain management option .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves reactions between thiophene derivatives under controlled conditions. Understanding the structure–activity relationship is crucial for optimizing its biological activity. Variations in substituents on the thiophene rings can significantly influence the compound's efficacy against different biological targets .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H10OS2 | Antimicrobial, Anti-inflammatory, Anticancer |
| (3-Methylthiophen-2-yl)methanol | C6H8OS | Anticonvulsant |
| 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine | C12H11NOS | Antiseizure |
Q & A
Q. What synthetic routes are recommended for preparing (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol with high enantiomeric purity?
Methodological Answer:
- Chiral HPLC Separation : The racemic mixture can be resolved using chiral chromatography. For example, a (R,R) WHELK-01 column with 25% 2-propanol/75% n-hexane eluent achieves enantiomeric separation, as demonstrated in the synthesis of structurally related thiophene methanol derivatives .
- Asymmetric Synthesis : Employ chiral catalysts or auxiliaries during key steps (e.g., Grignard additions or cyclizations) to directly generate enantiopure product. highlights similar strategies for di(thiophen-2-yl)methanol derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR and IR Spectroscopy : and NMR confirm regiochemistry and purity. IR identifies functional groups (e.g., O–H stretches at ~3200–3500 cm) .
- Single-Crystal X-ray Diffraction : Resolves absolute configuration and molecular geometry. For example, reports dihedral angles between thiophene and isoxazole rings (2.08°) and hydrogen-bonding patterns critical for crystal packing .
Q. How can reaction conditions be optimized to improve yields in thiophene methanol synthesis?
Methodological Answer:
- Solvent and Temperature Control : Reflux in ethanol or methanol with catalysts (e.g., BF-EtO) enhances electrophilic substitutions, as shown in sulfinate syntheses .
- Purification Techniques : Recrystallization from ethyl acetate/n-hexane mixtures improves purity, as demonstrated in .
Advanced Research Questions
Q. How do computational methods aid in predicting molecular interactions and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density distributions and local kinetic-energy densities to model correlation energies and stability. validates DFT for correlation-energy predictions in heterocyclic systems .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) and crystal packing efficiency. applied this to a brominated thiophene derivative, revealing dominant H···H (42.9%) and H···Br (22.7%) interactions .
Q. What strategies resolve contradictions in reaction yields during scale-up of thiophene methanol derivatives?
Methodological Answer:
- Parameter Screening : Optimize stoichiometry, solvent polarity, and temperature gradients using Design of Experiments (DoE). achieved consistent yields (>75%) in pyrazoline syntheses by adjusting hydrazine hydrate ratios .
- In Situ Monitoring : Use TLC or HPLC-MS to track intermediates and side products. employed real-time monitoring to adjust BF-EtO catalyst loading in sulfinate reactions .
Q. How can enantioselective syntheses be validated beyond chiral HPLC?
Methodological Answer:
- X-ray Crystallography : Confirm absolute configuration via Flack parameter refinement (e.g., used SHELXL for enantiomer assignment) .
- Optical Rotation Comparison : Measure values against literature standards. reported (c = 1, CHCl) for the (S)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
